molecular formula C20H18N4 B11438818 6-methyl-N-(4-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

6-methyl-N-(4-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine

Cat. No.: B11438818
M. Wt: 314.4 g/mol
InChI Key: PGYRNKIAFOZEOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-methyl-N-(4-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This compound is of interest due to its potential applications in medicinal chemistry, particularly as a scaffold for the development of therapeutic agents. The presence of both pyridine and imidazole rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(4-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazo[1,2-a]pyridine core: This can be achieved through the cyclization of a suitable precursor, such as 2-aminopyridine, with an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the 6-methyl group: This step involves the alkylation of the imidazo[1,2-a]pyridine core using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.

    N-arylation: The final step is the coupling of the 6-methylimidazo[1,2-a]pyridine with 4-methylaniline using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, under suitable conditions (e.g., palladium acetate, a phosphine ligand, and a base like sodium tert-butoxide).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(4-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce amine or alkane derivatives.

Scientific Research Applications

6-methyl-N-(4-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine has several scientific research applications, including:

    Medicinal Chemistry: As a scaffold for the development of therapeutic agents targeting various diseases, such as cancer, inflammation, and infectious diseases.

    Biological Studies: Investigating its interactions with biological targets, such as enzymes, receptors, and nucleic acids.

    Chemical Biology: Exploring its potential as a chemical probe to study biological pathways and mechanisms.

    Material Science: Utilizing its unique chemical properties for the development of novel materials with specific functions, such as sensors or catalysts.

Mechanism of Action

The mechanism of action of 6-methyl-N-(4-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine depends on its specific application. In medicinal chemistry, it may exert its effects by:

    Binding to molecular targets: Such as enzymes or receptors, thereby modulating their activity.

    Interacting with nucleic acids: Affecting gene expression or protein synthesis.

    Inhibiting specific pathways: Such as signaling pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[1,2-a]pyridine derivatives: Compounds with similar core structures but different substituents, such as 2-phenylimidazo[1,2-a]pyridine.

    Pyridine derivatives: Compounds with a pyridine ring and various substituents, such as 2-aminopyridine.

    Imidazole derivatives: Compounds with an imidazole ring and various substituents, such as 2-methylimidazole.

Uniqueness

6-methyl-N-(4-methylphenyl)-2-(pyridin-2-yl)imidazo[1,2-a]pyridin-3-amine is unique due to the combination of its structural features, including the presence of both pyridine and imidazole rings, and its specific substituents. This unique structure contributes to its distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C20H18N4

Molecular Weight

314.4 g/mol

IUPAC Name

6-methyl-N-(4-methylphenyl)-2-pyridin-2-ylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C20H18N4/c1-14-6-9-16(10-7-14)22-20-19(17-5-3-4-12-21-17)23-18-11-8-15(2)13-24(18)20/h3-13,22H,1-2H3

InChI Key

PGYRNKIAFOZEOG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)C)C4=CC=CC=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.